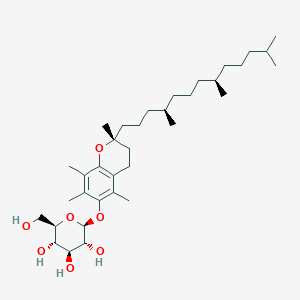![molecular formula C23H26N2O5 B12071315 1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate](/img/structure/B12071315.png)
1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an azetidine ring fused to a benzo[b][1,4]oxazine moiety, with benzyl and tert-butyl groups attached. The spirocyclic structure imparts significant strain to the molecule, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidine ring and the subsequent spirocyclization with the benzo[b][1,4]oxazine moiety. Common reagents used in these reactions include N-bromosuccinimide (NBS) for benzylic bromination and various bases and solvents to facilitate the cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents such as NBS.
Reduction: The azetidine ring can be reduced under hydrogenation conditions.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
NBS: Used for benzylic bromination.
Hydrogenation catalysts: Used for reduction reactions.
Bases and solvents: Used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, benzylic bromination with NBS would yield a brominated derivative, while hydrogenation would reduce the azetidine ring to a more saturated structure.
Scientific Research Applications
1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure can influence the binding affinity and selectivity of the compound, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Azetidines: Share the four-membered ring structure but lack the spirocyclic fusion with benzo[b][1,4]oxazine.
Benzo[b][1,4]oxazines: Contain the oxazine ring but do not have the azetidine moiety.
Uniqueness
1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate is unique due to its spirocyclic structure, which imparts significant strain and influences its reactivity and stability. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new materials with unique properties.
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-O'-benzyl 4-O-tert-butyl spiro[2H-1,4-benzoxazine-3,3'-azetidine]-1',4-dicarboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-22(2,3)30-21(27)25-18-11-7-8-12-19(18)29-16-23(25)14-24(15-23)20(26)28-13-17-9-5-4-6-10-17/h4-12H,13-16H2,1-3H3 |
InChI Key |
RDRVKXWJYVTQRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2OCC13CN(C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-](/img/structure/B12071242.png)
![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12071248.png)

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid](/img/structure/B12071258.png)
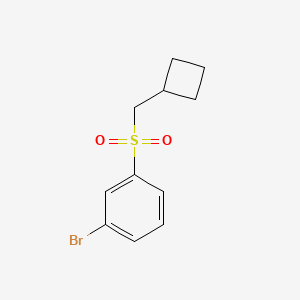
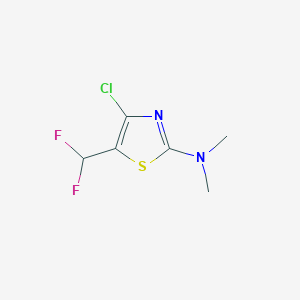
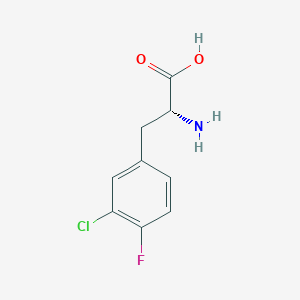

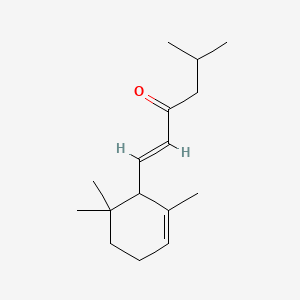
![(2S)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B12071298.png)
